

Chemical structure of 2-Chloro-6-methoxy-3-methylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-6-methoxy-3-methylquinoxaline

CAS No.: 1218765-14-0

Cat. No.: B1463826

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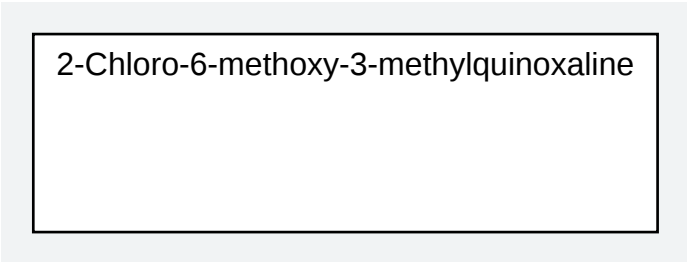
An In-Depth Technical Guide to **2-Chloro-6-methoxy-3-methylquinoxaline** for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6-methoxy-3-methylquinoxaline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, validated synthesis and purification protocols, in-depth spectroscopic characterization, chemical reactivity, and its emerging applications in drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile chemical scaffold.

Core Chemical Identity and Physicochemical Properties

2-Chloro-6-methoxy-3-methylquinoxaline is defined by a fused quinoxaline ring system, which is a cornerstone in the design of various biologically active molecules.[1] The strategic placement of a chloro group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 6-position provides a unique combination of steric and electronic properties, making it a valuable intermediate for synthetic diversification.[2]



2-Chloro-6-methoxy-3-methylquinoxaline

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Caption: Chemical Structure of **2-Chloro-6-methoxy-3-methylquinoxaline**.

Table 1: Key Chemical Identifiers and Properties

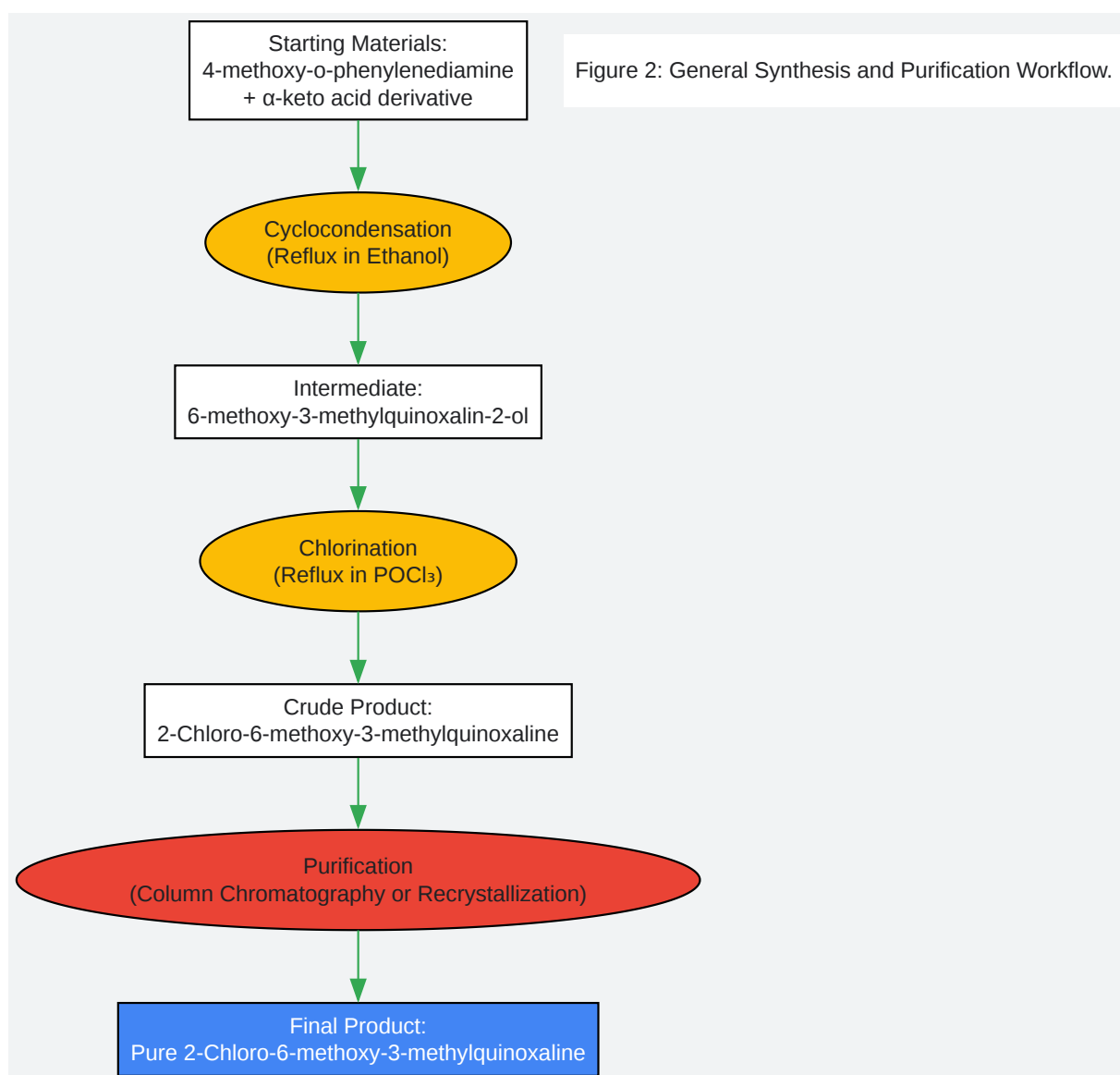
Property	Value	Reference
IUPAC Name	2-Chloro-6-methoxy-3-methylquinoxaline	[2]
CAS Number	1218765-14-0	[2][3][4]
Molecular Formula	C ₁₀ H ₉ ClN ₂ O	[2]
Molecular Weight	208.64 g/mol	[2]
InChI Key	ZJPLJTSILZVYJC-UHFFFAOYSA-N	[2]

Synthesis and Purification Protocols

The synthesis of **2-Chloro-6-methoxy-3-methylquinoxaline** is typically achieved through a multi-step process that leverages established heterocyclic chemistry principles. The most common and reliable route involves the cyclocondensation of a substituted o-phenylenediamine followed by chlorination of the resulting quinoxalinone intermediate.

Expertise-Driven Rationale

The choice of phosphorus oxychloride (POCl_3) as the chlorinating agent is deliberate. It is a powerful and effective reagent for converting hydroxyl groups on electron-deficient heterocyclic rings, such as quinoxalinones, into chlorides.[2] This conversion is critical as it transforms a relatively unreactive hydroxyl group into a reactive leaving group (chloride), thereby unlocking the molecule's potential for further derivatization.



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Caption: General Synthesis and Purification Workflow.

Protocol 2.1: Synthesis via Chlorination of Quinoxalinone

This protocol is adapted from standard procedures for analogous quinoxaline derivatives.[2][5]

- Step A: Synthesis of 6-methoxy-3-methylquinoxalin-2-ol.
 - In a round-bottom flask, dissolve 4-methoxy-benzene-1,2-diamine in ethanol.
 - Add an equimolar amount of pyruvic aldehyde (or a suitable precursor like ethyl pyruvate) to the solution.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
 - The resulting solid can be purified by recrystallization from ethanol to yield the quinoxalinone intermediate.
- Step B: Chlorination.
 - Carefully add the dried 6-methoxy-3-methylquinoxalin-2-ol to an excess of phosphorus oxychloride (POCl_3) in a flask equipped with a reflux condenser.
 - Heat the mixture to reflux for approximately 90 minutes.[2] The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POCl_3 .
 - After cooling, the excess POCl_3 is cautiously quenched by slowly pouring the reaction mixture onto crushed ice.
 - Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until the product precipitates.

- Collect the crude solid by vacuum filtration and wash thoroughly with water.

Protocol 2.2: Purification Methodologies

The purity of the final compound is paramount for subsequent applications. The choice between recrystallization and column chromatography depends on the impurity profile.

- Recrystallization (First-Pass Purification):
 - Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents to test include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[6]
 - Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration and dry under vacuum.[6]
- Column Chromatography (High-Purity Isolation):
 - Stationary Phase: Silica gel (60-120 mesh) is standard.[7]
 - Mobile Phase (Eluent): An optimal solvent system is determined by TLC, aiming for an R_f value of 0.2-0.3 for the product. A gradient of ethyl acetate in hexanes is a common starting point.[6]
 - Procedure: Pack the column with a slurry of silica gel in the eluent. Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and combining those containing the pure product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. The data presented below are based on established values for quinoxaline scaffolds.[2]

Table 2: Summary of Spectroscopic Data for Structural Elucidation

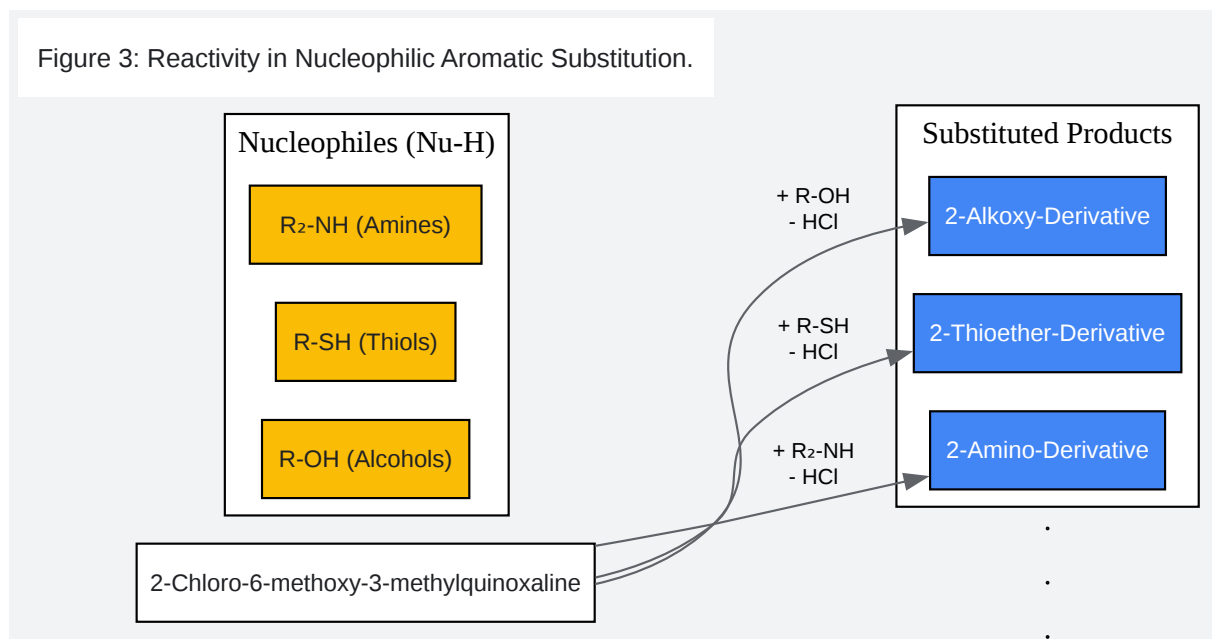
Technique	Expected Observations
¹ H-NMR	Methoxy Protons (OCH ₃): Singlet at δ 3.8–4.0 ppm. Methyl Protons (CH ₃): Singlet at δ 2.5–2.7 ppm. Aromatic Protons: Complex multiplets in the δ 7.0-8.5 ppm region.[2]
¹³ C-NMR	Aromatic Carbons: Signals in the δ 120–160 ppm range. Aliphatic Carbons: Methoxy carbon at δ ~55-60 ppm; Methyl carbon at δ ~20-25 ppm.[2]
IR (cm ⁻¹)	C-Cl Stretch: ~750-1040 cm ⁻¹ . Quinoxaline Ring Vibrations: ~1600 cm ⁻¹ . [2]
HRMS	Molecular Ion Peak ([M+H] ⁺): Confirms the molecular weight and elemental composition with <2 ppm error.[2]

Chemical Reactivity and Synthetic Utility

The true synthetic value of **2-Chloro-6-methoxy-3-methylquinoxaline** lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring activates this position for nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of a wide range of functional groups.

This reactivity is the cornerstone of its use in combinatorial chemistry and library synthesis for drug discovery.[1] By reacting it with various nucleophiles, a diverse array of derivatives can be generated and screened for biological activity.

Figure 3: Reactivity in Nucleophilic Aromatic Substitution.



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Sources

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